An In-Depth Technical Guide to the Structure Elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
An In-Depth Technical Guide to the Structure Elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
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Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, a molecule of interest in medicinal chemistry and materials science.[1][2] The benzofuran scaffold and its derivatives are known to possess a wide range of biological activities, making the precise determination of their molecular architecture a critical endeavor.[1][2][3][4] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details the theoretical underpinnings of the technique, the rationale for its application, a step-by-step experimental protocol, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the structural characterization of complex organic molecules.
Introduction: The Significance of Structural Verification
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, which contains a dihydrobenzofuran core, a substituted aromatic ring, and a flexible propanol side chain, unambiguous structural confirmation is paramount. The presence of stereocenters and multiple functional groups necessitates a synergistic analytical approach to prevent mischaracterization, which could have profound implications in drug development or materials application.
This guide presents a logical workflow for structure elucidation, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework and connectivity.
Foundational Analysis: Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of molecular analysis, providing the most direct measurement of a compound's molecular weight.[5][6][7] This information is fundamental for determining the molecular formula, a critical first step in structure elucidation.[8]
The Causality Behind MS Technique Selection
For a moderately polar, non-volatile small molecule like 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, Electrospray Ionization (ESI) is the preferred ionization technique.[5][7] ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, thereby preserving the crucial molecular ion information.[5][7] High-Resolution Mass Spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for obtaining an accurate mass measurement, which allows for the confident determination of the elemental composition.[5][7][8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.
-
Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software to calculate the molecular formula.
Expected Data and Interpretation
For 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (C₁₁H₁₄O₂), the expected monoisotopic mass is 178.0994 g/mol .[9]
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Exact Mass | 178.0994 |
| [M+H]⁺ (observed) | ~179.1067 |
The high-resolution data will allow for the unambiguous confirmation of the elemental composition, ruling out other potential formulas with a similar nominal mass.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]
The Rationale for FTIR Analysis
The structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol contains several key functional groups that exhibit characteristic IR absorptions: an alcohol (O-H), aliphatic C-H bonds, aromatic C-H bonds, a C-O ether linkage, and the aromatic ring itself. Identifying these vibrations provides crucial puzzle pieces for the overall structure.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Anticipated Spectral Features and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| ~3350 (broad) | O-H stretch | Presence of an alcohol functional group.[12] |
| ~3050 | Aromatic C-H stretch | Indicates the presence of a benzene ring.[12] |
| ~2950-2850 | Aliphatic C-H stretch | Confirms the presence of the dihydrofuran and propanol alkyl chains.[12] |
| ~1610, 1490 | Aromatic C=C stretch | Characteristic of the benzene ring.[12] |
| ~1250 | Aryl C-O stretch | Suggests the ether linkage of the benzofuran system. |
| ~1050 | C-O stretch | Corresponds to the primary alcohol.[12] |
The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14][15] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.[13][16]
The Logic of a Multi-Dimensional NMR Approach
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for a complete and unambiguous structure determination.[17][18]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[14]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.[19]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
Predicted NMR Data and Structural Assignment
¹H NMR (predicted):
-
Aromatic Region (~6.7-7.1 ppm): Three protons on the substituted benzene ring. Their splitting patterns will reveal their substitution pattern.
-
Dihydrofuran Ring (~4.5 ppm, triplet and ~3.2 ppm, triplet): Two methylene groups, each appearing as a triplet due to coupling with the adjacent methylene group.
-
Propanol Chain:
-
-CH₂-OH (~3.7 ppm, triplet): Methylene group attached to the hydroxyl group.
-
Ar-CH₂- (~2.7 ppm, triplet): Methylene group attached to the aromatic ring.
-
-CH₂- in the middle (~1.9 ppm, multiplet): Methylene group coupled to the other two methylene groups in the chain.
-
-
-OH (~1.5 ppm, broad singlet): The alcohol proton, which may exchange and appear as a broad signal.
¹³C NMR (predicted):
-
Aromatic Region (~110-160 ppm): Six signals for the six carbons of the benzene ring, with those attached to oxygen appearing at lower field.
-
Dihydrofuran Ring (~71 ppm and ~30 ppm): Two signals for the two methylene carbons.
-
Propanol Chain (~62 ppm, ~34 ppm, ~32 ppm): Three signals for the three carbons of the propanol side chain.
2D NMR Correlations:
-
COSY: Will show correlations between the protons within the dihydrofuran ring and within the propanol chain.
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal.
-
HMBC: Will be critical for connecting the fragments. Key correlations would include:
-
The aromatic protons to the carbons of the dihydrofuran ring and the propanol chain.
-
The benzylic protons of the propanol chain to the aromatic carbons.
-
The protons of the dihydrofuran ring to the aromatic carbons.
-
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the integration of the data from each experiment.
Caption: Integrated workflow for the structure elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol.
Conclusion
The structural elucidation of a novel or synthesized organic molecule is a meticulous process that demands a convergence of analytical techniques. By systematically employing mass spectrometry to establish the molecular formula, FTIR spectroscopy to identify key functional groups, and a suite of NMR experiments to map the intricate connectivity of the atomic framework, a scientist can confidently and accurately determine the structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This self-validating system, where the data from each technique corroborates the others, ensures the scientific integrity of the final structural assignment, a critical requirement for advancing research and development in any chemical science.
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